molecular formula C22H20N2O6 B2630840 N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021211-97-1

N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2630840
CAS RN: 1021211-97-1
M. Wt: 408.41
InChI Key: ZAJCYFNMGFHDEW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Novel compounds derived from related structures have been synthesized and evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. For example, compounds synthesized from visnagenone and khellinone derivatives have shown significant COX-2 selectivity and analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Mechanism of Action in Eating Disorders

Research has also explored the role of certain compounds in modulating feeding behavior, stress, and drug abuse, indicating a significant role of specific receptor mechanisms in binge eating and suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).

Chemical Synthesis and Characterization

The development of novel synthetic pathways for heterocyclic compounds, demonstrating the versatility of chemical structures related to N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, has been a focus area. These studies provide insights into the synthesis of a variety of compounds with potential pharmacological properties (Deady & Devine, 2006).

Pharmacological Potential

Further research has delved into the synthesis and evaluation of compounds for their binding affinity to serotonin-3 (5-HT3) receptors, with some derivatives showing potent antagonistic activities. This highlights the potential of these compounds in developing new treatments for conditions mediated by 5-HT3 receptors (Kuroita et al., 1996).

Metabolic Studies

Toxicological evaluations of related N-alkyl benzamide compounds have been conducted to assess their safety for use in food and beverage applications, showcasing the comprehensive approach towards understanding the metabolism and safety profile of these compounds (Karanewsky et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-24-11-21(28-12-14-4-3-5-16(8-14)27-2)18(25)10-17(24)22(26)23-15-6-7-19-20(9-15)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJCYFNMGFHDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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